molecular formula C10H16O3 B13609298 4-Cyclohexyl-2-oxobutanoic acid

4-Cyclohexyl-2-oxobutanoic acid

Cat. No.: B13609298
M. Wt: 184.23 g/mol
InChI Key: LAKCKYCKQKIFOE-UHFFFAOYSA-N
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Description

4-Cyclohexyl-2-oxobutanoic acid is an organic compound that belongs to the class of keto acids. It is structurally related to both ketones and carboxylic acids, featuring a cyclohexyl group attached to a butanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: There are several methods for synthesizing 4-Cyclohexyl-2-oxobutanoic acid. One common method involves the Claisen condensation reaction, where cyclohexanone reacts with ethyl acetoacetate in the presence of a base. The product is then hydrolyzed to yield this compound. Other methods include the Michael addition reaction and the Friedel-Crafts reaction.

Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexyl-2-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Cyclohexyl-2-oxobutanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of cyclic compounds, including heterocycles and steroids.

    Biology: The compound is used in the preparation of chiral ligands for asymmetric synthesis reactions, which are important in the development of biologically active molecules.

    Medicine: It serves as a precursor in pharmaceutical development, aiding in the synthesis of various therapeutic agents.

    Industry: The compound’s unique properties make it valuable in material science for the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-2-oxobutanoic acid involves its interaction with various molecular targets and pathways. The compound’s keto and carboxylic acid groups allow it to participate in a range of chemical reactions, influencing biological pathways and molecular interactions. Specific details on its mechanism of action in biological systems are still under investigation .

Comparison with Similar Compounds

    2-Oxobutanoic acid: A short-chain keto acid with similar structural features.

    Cyclohexanone: A related compound used in the synthesis of 4-Cyclohexyl-2-oxobutanoic acid.

    Ethyl acetoacetate: Another precursor used in the synthesis of this compound.

Uniqueness: this compound is unique due to its combination of a cyclohexyl group with a keto acid structure. This combination imparts stability and reactivity, making it a versatile compound in various chemical reactions and applications.

Biological Activity

4-Cyclohexyl-2-oxobutanoic acid is a chemical compound characterized by a cyclohexyl group attached to a butanoic acid backbone, specifically at the 4-position. Its molecular formula is C10_{10}H16_{16}O3_3, and it features a ketone functional group at the second carbon position, which significantly influences its biological activity and chemical reactivity . This article explores the biological activities of this compound, focusing on its metabolic effects, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10_{10}H16_{16}O3_3
  • Functional Groups : Ketone, carboxylic acid
  • Structural Characteristics : The cyclohexyl substitution pattern affects both the chemical reactivity and biological properties of the compound.

Metabolic Pathways

Research indicates that this compound may play a role in metabolic pathways, particularly in glucose metabolism. It has been studied for its potential antidiabetic effects, where structural modifications influence insulin secretion and other metabolic processes . The exact mechanisms of action are still under investigation, but it is known to interact with specific molecular targets that modulate biochemical pathways related to glucose metabolism.

Enzyme Interaction

The compound may act as an inhibitor or activator of certain enzymes involved in glucose metabolism. Studies have shown that it can influence enzyme activity, although detailed mechanisms remain to be fully elucidated . This interaction is crucial for understanding its potential therapeutic applications in metabolic disorders.

Antidiabetic Potential

A study conducted on the antidiabetic effects of this compound demonstrated that modifications at the 4-position could enhance insulin secretion. In vitro assays indicated that the compound significantly increased glucose uptake in muscle cells, suggesting its potential as an antidiabetic agent .

Anti-inflammatory Activity

In another investigation, derivatives of this compound were subjected to biological tests designed to evaluate their anti-inflammatory properties. The compounds exhibited significant anti-inflammatory activity in vivo, as measured by reductions in carrageenan-induced paw edema in rat models . This suggests that similar derivatives could be further explored for their therapeutic benefits in inflammatory diseases.

Comparative Analysis of Similar Compounds

Compound NameStructure TypeBiological ActivityReference
This compoundKetone + Carboxylic AcidAntidiabetic, Anti-inflammatory
2-benzyl-4-(4-fluorophenyl)-4-oxobutanoic acidKetone + Aromatic SubstituentAnti-inflammatory
Curcumin DerivativesPolyphenolic CompoundsAnti-inflammatory

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

4-cyclohexyl-2-oxobutanoic acid

InChI

InChI=1S/C10H16O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H,12,13)

InChI Key

LAKCKYCKQKIFOE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(=O)C(=O)O

Origin of Product

United States

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